![molecular formula C22H23NO4P- B14515600 2-(2-Hydroxyphenyl)propan-2-yl [anilino(phenyl)methyl]phosphonate CAS No. 63245-86-3](/img/structure/B14515600.png)
2-(2-Hydroxyphenyl)propan-2-yl [anilino(phenyl)methyl]phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Hydroxyphenyl)propan-2-yl [anilino(phenyl)methyl]phosphonate is an organic compound that features a phosphonate group attached to a complex aromatic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxyphenyl)propan-2-yl [anilino(phenyl)methyl]phosphonate typically involves multi-step organic reactions. One common method includes the reaction of 2-(2-Hydroxyphenyl)propan-2-yl chloride with anilino(phenyl)methylphosphonate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Hydroxyphenyl)propan-2-yl [anilino(phenyl)methyl]phosphonate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
2-(2-Hydroxyphenyl)propan-2-yl [anilino(phenyl)methyl]phosphonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Wirkmechanismus
The mechanism of action of 2-(2-Hydroxyphenyl)propan-2-yl [anilino(phenyl)methyl]phosphonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The phosphonate group may mimic phosphate groups in biological systems, allowing the compound to interfere with phosphorylation processes and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2-Hydroxyphenyl)propan-2-yl [anilino(phenyl)methyl]phosphate
- 2-(2-Hydroxyphenyl)propan-2-yl [anilino(phenyl)methyl]phosphinate
Uniqueness
2-(2-Hydroxyphenyl)propan-2-yl [anilino(phenyl)methyl]phosphonate is unique due to its specific structural features, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
63245-86-3 |
|---|---|
Molekularformel |
C22H23NO4P- |
Molekulargewicht |
396.4 g/mol |
IUPAC-Name |
[anilino(phenyl)methyl]-[2-(2-hydroxyphenyl)propan-2-yloxy]phosphinate |
InChI |
InChI=1S/C22H24NO4P/c1-22(2,19-15-9-10-16-20(19)24)27-28(25,26)21(17-11-5-3-6-12-17)23-18-13-7-4-8-14-18/h3-16,21,23-24H,1-2H3,(H,25,26)/p-1 |
InChI-Schlüssel |
BBYBFDVRCQKYPT-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)(C1=CC=CC=C1O)OP(=O)(C(C2=CC=CC=C2)NC3=CC=CC=C3)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


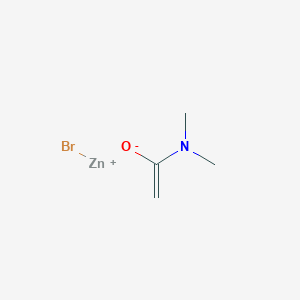
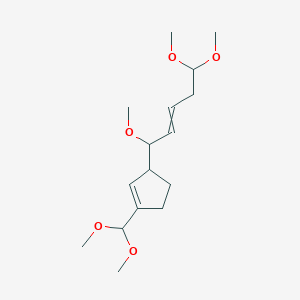

![Ethyl 7-nitronaphtho[1,2-B]thiophene-2-carboxylate](/img/structure/B14515531.png)
![1,2-Dimethyl-2,3-dihydro-1H-imidazo[4,5-c]pyridine](/img/structure/B14515538.png)
![2-Pyrrolidinone, 1-[2-(acetyloxy)ethyl]-3-hydroxy-3-methyl-](/img/structure/B14515563.png)
![Hexakis[(trifluoromethyl)sulfanyl]ethane](/img/structure/B14515571.png)
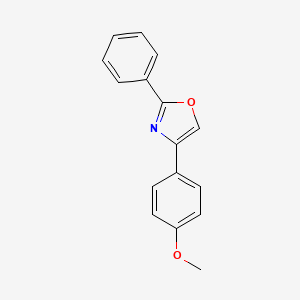

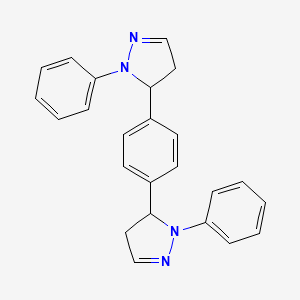

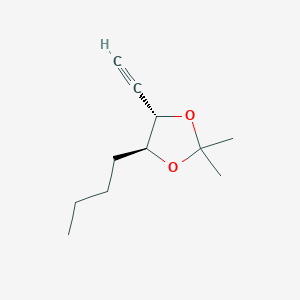
![1-[(2-Oxo-1,3-dioxolan-4-YL)methoxy]hexadecyl acetate](/img/structure/B14515614.png)
![2,4-Dimethyl-1-oxaspiro[5.5]undecane](/img/structure/B14515618.png)
